molecular formula C18H16N4O3 B11185510 Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11185510
M. Wt: 336.3 g/mol
InChI Key: FPAVNWZWPNSZQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-4-(2-pyridyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate typically involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole under reflux conditions in pyridine . This method is favored for its simplicity and efficiency in producing the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-(2-pyridyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl and benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxylated compounds.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-4-(2-pyridyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate involves its interaction with various molecular targets. It can bind to DNA, thereby inhibiting replication and transcription processes. Additionally, it may interact with specific enzymes, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-4-(2-pyridyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate stands out due to its unique pyrimidobenzimidazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

ethyl 2-oxo-4-pyridin-2-yl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C18H16N4O3/c1-2-25-17(24)14-15(12-8-5-6-10-19-12)22-13-9-4-3-7-11(13)20-18(22)21-16(14)23/h3-10,14-15H,2H2,1H3,(H,20,21,23)

InChI Key

FPAVNWZWPNSZQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CC=N4

Origin of Product

United States

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